molecular formula C8F12O8Si B3118381 TEtrakis(Trifluoroacethoxy)Silane CAS No. 2377-86-8

TEtrakis(Trifluoroacethoxy)Silane

Cat. No.: B3118381
CAS No.: 2377-86-8
M. Wt: 480.15 g/mol
InChI Key: VMDWRHNNZFIVTK-UHFFFAOYSA-N
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Description

Tetrakis(Trifluoroacethoxy)Silane, identified by 2377-86-8 and with the molecular formula C8F12O8Si, is a chemical reagent offered for research and development purposes . This compound is supplied for use in industrial and scientific research settings . It is expressly intended for laboratory investigation and is not approved for medicinal, household, or other personal uses. Researchers are advised to consult the safety data sheet (SDS) for proper handling, storage, and disposal protocols to ensure safe laboratory practices. Specific details regarding this compound's physical properties, detailed applications, and toxicological profile were not available in the current search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDWRHNNZFIVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F12O8Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tetrakis Trifluoroacethoxy Silane

Direct Acylation Routes to Silane (B1218182) Esters

Direct acylation involves the reaction of a silicon precursor with a trifluoroacetic acid derivative. This approach is often straightforward but can be influenced by the reactivity of the starting materials and the reaction conditions.

Reactions Involving Silicon Halide Precursors and Trifluoroacetic Acid Derivatives

The most common silicon halide precursor for the synthesis of tetra-substituted silanes is silicon tetrachloride (SiCl₄) due to its commercial availability and high reactivity. The reaction of silicon tetrachloride with carboxylic acids can proceed via two main pathways, leading to either the formation of an acid chloride and silica (B1680970), or the desired tetraacyloxysilane. The outcome of this reaction is significantly dependent on the pKa of the carboxylic acid used.

For carboxylic acids with a pKa greater than approximately 4.7, the reaction with SiCl₄ tends to yield the corresponding acid chloride. In contrast, stronger carboxylic acids, such as chloroacetic acid and benzoic acid, react with SiCl₄ to form the respective tetraacyloxysilanes researchgate.net. Given that trifluoroacetic acid (CF₃COOH) is a strong acid with a pKa of about 0.23, its reaction with silicon tetrachloride is expected to favor the formation of Tetrakis(trifluoroacethoxy)silane and hydrogen chloride (HCl) as a byproduct.

The reaction can be represented by the following equation:

SiCl₄ + 4 CF₃COOH → Si(OCOC F 3​ )₄ + 4 HCl

Another viable trifluoroacetic acid derivative for this synthesis is trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). The use of an anhydride can be advantageous as it can drive the reaction to completion by reacting with the HCl byproduct, or by providing a more reactive acylating agent. The reaction with trifluoroacetic anhydride would proceed as follows:

2 SiCl₄ + 4 (CF₃CO)₂O → 2 Si(OCOC F 3​ )₄ + 4 CF₃COCl

This route avoids the generation of HCl gas, instead producing trifluoroacetyl chloride, which might be easier to handle or remove from the reaction mixture.

A plausible reaction mechanism for the reaction with trifluoroacetic acid involves the nucleophilic attack of the carbonyl oxygen of the acid on the electrophilic silicon atom of SiCl₄, followed by the elimination of HCl. This process would repeat four times to yield the final product.

Table 1: Hypothetical Reaction Parameters for Direct Acylation of SiCl₄

ParameterTrifluoroacetic AcidTrifluoroacetic Anhydride
Stoichiometry (SiCl₄:Reagent) 1 : ≥41 : ≥2
Solvent Aprotic (e.g., Dichloromethane, Toluene)Aprotic (e.g., Dichloromethane, Toluene)
Temperature 0 °C to reflux0 °C to reflux
Byproduct HClTrifluoroacetyl chloride
Reaction Time Several hoursSeveral hours

Catalyst-Assisted Esterification Approaches

The direct acylation of silicon tetrachloride can be sluggish and may require elevated temperatures. The use of a catalyst can facilitate the reaction, allowing for milder conditions and potentially higher yields. Strong protic acids or Lewis acids are potential candidates for catalysis.

For instance, the synthesis of the related compound, Tetrakis(trimethylsiloxy)silane, is achieved by reacting silicon tetrachloride and trimethylchlorosilane in the presence of a catalytic amount of trifluoromethanesulfonic acid chemicalbook.com. This suggests that trifluoromethanesulfonic acid (TfOH) could also be an effective catalyst for the reaction between SiCl₄ and trifluoroacetic acid.

The proposed catalytic cycle would involve the protonation of the carbonyl oxygen of trifluoroacetic acid by TfOH, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the Si-Cl bond. Alternatively, the Lewis acidic catalyst could coordinate to the carbonyl oxygen, achieving a similar activation.

Table 2: Potential Catalysts for the Synthesis of this compound

Catalyst TypeExamplePlausible Role
Strong Protic Acid Trifluoromethanesulfonic Acid (TfOH)Protonation of the carbonyl group of CF₃COOH, increasing its electrophilicity.
Lewis Acid Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)Coordination to the carbonyl oxygen of CF₃COOH or (CF₃CO)₂O, enhancing its reactivity.
Lewis Acid Zinc Chloride (ZnCl₂)Activation of the Si-Cl bond or the acylating agent.

This table is illustrative of potential catalysts based on analogous chemical transformations.

Ligand Exchange and Transesterification Strategies

An alternative to direct acylation is the use of ligand exchange or transesterification reactions. These methods can offer advantages in terms of milder reaction conditions and different byproduct profiles.

Ligand exchange reactions involve the substitution of the halide ligands on the silicon precursor with trifluoroacetate (B77799) groups. A common approach would be the reaction of silicon tetrachloride with a salt of trifluoroacetic acid, such as sodium trifluoroacetate (CF₃COONa). This reaction is driven by the formation of a stable salt byproduct, sodium chloride (NaCl).

The reaction is as follows:

SiCl₄ + 4 CF₃COONa → Si(OCOC F 3​ )₄ + 4 NaCl

This method avoids the generation of corrosive HCl gas and can often proceed under milder conditions than direct acylation with the free acid. The choice of solvent is crucial to ensure the solubility of the reactants and facilitate the precipitation of the salt byproduct.

Transesterification, on the other hand, involves the reaction of a tetraalkoxysilane, such as tetraethoxysilane (TEOS), with trifluoroacetic acid or its anhydride. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the product by removing the alcohol byproduct (in this case, ethanol) by distillation.

The reaction using trifluoroacetic acid is:

Si(OC₂H₅)₄ + 4 CF₃COOH ⇌ Si(OCOC F 3​ )₄ + 4 C₂H₅OH

Using trifluoroacetic anhydride can also drive the reaction forward by producing ethyl trifluoroacetate, which can be removed from the reaction mixture.

Si(OC₂H₅)₄ + 2 (CF₃CO)₂O → Si(OCOC F 3​ )₄ + 2 CF₃COOC₂H₅

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include stoichiometry, temperature, reaction time, and the choice of solvent and catalyst.

Stoichiometry: In direct acylation and ligand exchange reactions, a slight excess of the trifluoroacetic acid derivative or the trifluoroacetate salt is often used to ensure the complete conversion of the silicon tetrachloride.

Temperature and Reaction Time: The optimal temperature and reaction time will depend on the chosen synthetic route. Catalyst-assisted reactions may proceed at lower temperatures, while uncatalyzed reactions might require heating to achieve a reasonable reaction rate. Monitoring the reaction progress by techniques such as NMR or IR spectroscopy can help determine the optimal reaction time.

Solvent: The choice of solvent is crucial. For reactions involving SiCl₄, aprotic and non-coordinating solvents like dichloromethane, chloroform, or toluene (B28343) are generally preferred to avoid side reactions. For ligand exchange reactions, a solvent that allows for the precipitation of the salt byproduct can be advantageous.

Purification: The purification of the final product is essential to remove any unreacted starting materials, byproducts, and the catalyst. Distillation under reduced pressure is a common method for purifying volatile liquid silanes. Recrystallization may be an option if the product is a solid at room temperature. Washing the crude product with appropriate solvents can help remove soluble impurities. For instance, in the synthesis of Tetrakis(trimethylsiloxy)silane, the crude product is washed with water to remove the acid catalyst and then dried before distillation chemicalbook.com. A similar workup procedure could potentially be adapted for this compound, taking into account its stability towards hydrolysis.

Table 3: Summary of Synthetic Methodologies and Optimization Considerations

MethodologyPrecursorsKey AdvantagesOptimization Parameters
Direct Acylation SiCl₄ + CF₃COOH or (CF₃CO)₂OReadily available starting materials.Stoichiometry, temperature, catalyst, solvent.
Ligand Exchange SiCl₄ + CF₃COONaMilder conditions, no HCl byproduct.Solvent choice to facilitate NaCl precipitation, temperature.
Transesterification Si(OR)₄ + CF₃COOH or (CF₃CO)₂OAvoids handling of SiCl₄.Catalyst, removal of alcohol byproduct.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather specific data on the chemical compound this compound, as per the detailed outline provided. However, a thorough search of publicly available scientific literature and databases has yielded no specific information on this particular compound.

The search results consistently provided general information on the reactivity of other silane compounds, such as alkoxysilanes and organosilanes. While this information covers general principles of silane hydrolysis, condensation, and their application as reagents, it does not pertain specifically to this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested structure and content on:

Reactivity and Mechanistic Investigations of this compound

Hydrolysis and Condensation Pathways, including kinetics, thermodynamics, and polymerization mechanisms.

Nucleophilic Substitution Reactions at the silicon center.

Electrophilic Activation and Reactivity.

Its role as a chemical reagent, specifically as a trifluoroacetoxylating agent.

Without any specific research findings, data tables, or mechanistic studies on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is recommended to consult specialized, proprietary chemical databases or to commission experimental research to obtain the necessary information on this compound.

Reactivity and Mechanistic Investigations of Tetrakis Trifluoroacethoxy Silane

Role as a Chemical Reagent or Catalyst in Organic and Inorganic Transformations

Catalytic Activity in Esterifications and Transesterifications

Direct experimental evidence for the catalytic efficacy of Tetrakis(trifluoroacethoxy)silane in esterification and transesterification is not documented in peer-reviewed literature. Nevertheless, its molecular architecture, featuring a central silicon atom bonded to four highly electron-withdrawing trifluoroacetate (B77799) groups, strongly suggests that it would function as a potent Lewis acid. The electron-withdrawing nature of the trifluoroacetate ligands would render the silicon center highly electrophilic and capable of activating carbonyl compounds, a key step in facilitating esterification and transesterification.

The catalytic potential of this compound can be inferred from the behavior of analogous compounds such as silicon tetrakis(trifluoromethanesulfonate), Si(OTf)₄, which is recognized as a Lewis superacid. miami.educhemrxiv.org The triflate (OTf) group is an excellent leaving group, and while the trifluoroacetate group is less so, it still imparts significant Lewis acidity to the silicon center. This enhanced acidity would allow this compound to coordinate to the carbonyl oxygen of a carboxylic acid or an ester, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol.

Other related tetra(perfluoroalkoxy)silanes have demonstrated utility as dehydrating agents in the synthesis of carboxamides from carboxylic acids and amines, a transformation that shares mechanistic similarities with esterification. thieme-connect.com This further supports the hypothesis that this compound could effectively promote condensation reactions.

Table 1: Comparison of Lewis Acidity Parameters for Related Silicon Compounds

CompoundMethodLewis Acidity MeasureValue (kJ mol⁻¹)Reference
Si(catCF3)₂Computed (FIA)Fluoride Ion Affinity584 nih.gov
Si(catCF3)₂Computed (HIA)Hydride Ion Affinity559 nih.gov
Si(catBr)₂Experimental (³¹P NMR)Δδ(³¹P)37 ppm nih.gov
Si(OTf)₄Computed (FIA)Fluoride Ion AffinityHigh (suggested Lewis superacidity) miami.edu

This table presents data for analogous compounds to infer the potential Lewis acidity of this compound. FIA = Fluoride Ion Affinity; HIA = Hydride Ion Affinity.

Investigations into Reaction Mechanisms

Given the absence of experimental studies on the catalytic applications of this compound in esterification and transesterification, the following sections on its reaction mechanisms are based on established principles of Lewis acid catalysis and the observed behavior of related silicon compounds.

In a hypothetical catalytic cycle for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) catalyzed by this compound, the initial step would involve the coordination of the Lewis acidic silane (B1218182) to the carbonyl oxygen of the carboxylic acid. This would form an activated complex, increasing the electrophilicity of the carbonyl carbon.

A key intermediate that is likely to form is a silyl (B83357) ester. thieme-connect.com The reaction of the carboxylic acid with this compound could lead to the displacement of one of the trifluoroacetate ligands to form a silyl ester intermediate of the type (CF₃COO)₃SiOCOR. This highly reactive intermediate would then readily react with the alcohol (R'OH) to yield the desired ester (RCOOR') and regenerate a silicon species that can re-enter the catalytic cycle. The formation of silyl esters as reactive intermediates is a common feature in organosilane-mediated reactions. thieme-connect.comthieme-connect.com

Activation of the carboxylic acid by coordination to the silane.

Nucleophilic attack by the alcohol on the activated carbonyl group, possibly via a tetrahedral intermediate.

Formation of the ester and a silicon-containing byproduct.

Regeneration of the active catalyst.

No kinetic studies have been performed for esterification or transesterification reactions catalyzed by this compound. However, for a proposed mechanism involving the rapid and reversible formation of an activated complex between the silane and the carboxylic acid, followed by a rate-determining nucleophilic attack by the alcohol, the rate law could be expected to be dependent on the concentrations of the catalyst, the carboxylic acid, and the alcohol.

Table 2: Factors Influencing Reaction Rate in a Hypothetical Silane-Catalyzed Esterification

FactorExpected Influence on Reaction RateRationale
Lewis Acidity of SilaneIncreaseEnhanced activation of the carbonyl group.
Steric Hindrance of Carboxylic AcidDecreaseReduced accessibility of the carbonyl carbon to nucleophilic attack.
Steric Hindrance of AlcoholDecreaseReduced nucleophilicity and accessibility.
Electron-Withdrawing Groups on Carboxylic AcidIncreaseIncreased electrophilicity of the carbonyl carbon.
Solvent PolarityVariesCan stabilize or destabilize intermediates and transition states.
Solvent Coordinating AbilityDecreaseCompetition with the substrate for the Lewis acidic sites on the catalyst. chemrxiv.orgresearchgate.netchemrxiv.org

The choice of solvent would be critical in any catalytic application of this compound. The solvent can influence the reaction pathway and rate through several mechanisms. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov

Polar, non-coordinating solvents would be expected to be beneficial, as they can help to stabilize charged intermediates and transition states without competing with the substrate for the Lewis acidic sites on the silicon catalyst. In contrast, polar, coordinating solvents (e.g., ethers, nitriles) would likely be detrimental to the catalytic activity. chemrxiv.orgresearchgate.netchemrxiv.org These solvents can act as Lewis bases and coordinate to the silicon center, thereby reducing its effective Lewis acidity and inhibiting its ability to activate the carbonyl substrate.

The interaction between the Lewis acid catalyst and the solvent is a complex equilibrium. A strongly coordinating solvent can effectively "quench" the Lewis acid, rendering it inactive. chemrxiv.org Therefore, for an efficient catalytic process, a solvent with low Lewis basicity would be preferred. The dielectric constant of the solvent would also play a role in the stabilization of any charged species formed during the reaction.

Applications of Tetrakis Trifluoroacethoxy Silane in Advanced Chemical Synthesis

Building Block for Novel Organosilicon Compounds

The primary role of tetrakis(trifluoroacethoxy)silane as a building block lies in its function as a tetra-functional silicon source. The trifluoroacetate (B77799) groups are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the controlled introduction of a silicon center with four points of attachment, which is a key step in the synthesis of complex, three-dimensional organosilicon structures.

One significant application is in the synthesis of silsesquioxanes, which are cage-like or polymeric compounds with the general formula [RSiO₃⸝₂]n. wikipedia.org While typically formed from the hydrolysis of organotrichlorosilanes, the use of highly reactive precursors like this compound offers an alternative pathway. wikipedia.org Its reaction with organometallic reagents, such as Grignard or organolithium compounds, can lead to the formation of substituted silanes that are precursors to novel organosilicon materials. The high reactivity, driven by the strong inductive effect of the fluorine atoms, makes these substitution reactions efficient.

Furthermore, its structure is analogous to other tetra-substituted silanes used in foundational organosilicon chemistry. For instance, tetrakis(trimethylsilyl)silane (B1295357) is prepared from silicon tetrachloride and serves as a precursor to other important silyl (B83357) reagents. wikipedia.org Similarly, this compound can be viewed as a strategic starting material for creating compounds with a central Si atom bonded to four other groups, which is a core motif in many advanced materials. nih.gov

Table 1: Reactive Properties of this compound as a Building Block

Property Description Implication in Synthesis
Central Atom Silicon (Si) Provides a tetrahedral core for 3D molecular architecture.
Functional Groups Four trifluoroacetoxy (-O₂CCF₃) groups Act as highly efficient leaving groups in substitution reactions.
Reactivity High susceptibility to nucleophilic attack Enables facile reaction with a wide range of nucleophiles (e.g., R-MgX, R-Li).
Functionality Tetra-functional Allows for the creation of highly branched or cross-linked structures.

Precursor in Silicon-Based Polymer Synthesis

In polymer chemistry, this compound serves as a potent cross-linking agent and a precursor for silicon-based polymers, particularly polysiloxanes. Polysiloxanes are characterized by a Si-O-Si backbone and are known for their thermal stability and flexibility. uni-mainz.de The synthesis of these polymers often involves the hydrolysis and condensation of silane (B1218182) precursors. rsc.org

Tetrakis(acyloxy)silanes are known to be more susceptible to hydrolysis than their alkoxysilane counterparts. google.com The hydrolysis of this compound with water leads to the formation of silicic acid and trifluoroacetic acid. The silicic acid intermediate is unstable and readily undergoes condensation, forming a three-dimensional polysiloxane network (a silica (B1680970) gel). The speed and conditions of this hydrolysis can be controlled to tailor the properties of the resulting polymer.

Because it has four hydrolyzable groups, it can form a rigid, highly cross-linked polymer structure. google.com This is in contrast to di-functional silanes, which form linear polymers, or tri-functional silanes, which form branched or moderately cross-linked polymers. nih.gov This high degree of cross-linking is desirable for applications requiring hard, thermally stable coatings or materials. The process is foundational to creating hybrid organic-inorganic materials where the inorganic silica core provides rigidity and thermal resistance. wikipedia.org

Table 2: Comparison of Silane Precursors for Polymer Synthesis

Precursor Type Functionality Resulting Polymer Structure Key Feature
Dialkoxysilane Di-functional Linear (e.g., Polydimethylsiloxane) Flexible chains
Trialkoxysilane Tri-functional Branched and Cross-linked Network formation
Tetra-alkoxysilane Tetra-functional Highly Cross-linked Network High rigidity and density
This compound Tetra-functional Highly Cross-linked Network High reactivity, rapid hydrolysis

Use in Controlled Release and Delivery Systems in Chemical Processes

The hydrolytic sensitivity of this compound provides a basis for its potential use in controlled release systems within chemical, rather than biological, contexts. The compound can act as a precursor to a silica matrix that encapsulates other chemical agents.

The process leverages the sol-gel reaction. When this compound is mixed with a non-aqueous solvent containing a target chemical, the subsequent controlled addition of water initiates hydrolysis and condensation. This forms a solid silica (SiO₂) matrix around the target chemical, effectively trapping it. The release of the entrapped chemical is then governed by the slow dissolution or degradation of the silica matrix under specific environmental conditions (e.g., pH, presence of certain ions).

The reaction rate is a critical parameter. While highly reactive, the hydrolysis can be moderated by controlling the amount of water, the pH, and the temperature. Some sources indicate that this compound reacts slowly with moisture, which suggests that a degree of control is achievable. chemicalbook.com This allows for the formation of matrices with varying porosity and density, which in turn influences the release profile of the encapsulated substance. This methodology is particularly useful for protecting sensitive reagents or for the slow delivery of catalysts or other reactants into a chemical process over time.

Functionalization of Diverse Substrates

Silanes are widely used to functionalize surfaces to alter their properties, such as adhesion, wettability, or chemical reactivity. uah.edu this compound is a powerful agent for the functionalization of substrates that possess surface hydroxyl (-OH) groups, such as glass, silica, metal oxides, and certain ceramics.

The functionalization mechanism involves the hydrolysis of the silane's reactive groups in the presence of surface moisture to form silanols (Si-OH). google.com These silanols then condense with the substrate's hydroxyl groups, forming stable covalent Si-O-Substrate bonds. Because this compound has four such reactive groups, it can bond to the surface at multiple points and can also cross-link with adjacent silane molecules. google.com This results in the formation of a dense, robust, and highly stable thin film on the substrate.

This process can be used to create a silica-like layer on a non-silica substrate, enhancing its thermal resistance or altering its surface energy. The trifluoroacetic acid generated as a byproduct is volatile and can be easily removed from the system. The high reactivity of the trifluoroacetoxy groups ensures that the functionalization can proceed efficiently, often at lower temperatures than required for less reactive alkoxysilanes.

Table 3: Process of Substrate Functionalization

Step Description Chemical Transformation
1. Hydrolysis This compound reacts with trace water on the substrate surface. Si(O₂CCF₃)₄ + nH₂O → (HO)nSi(O₂CCF₃)₄-n + nCF₃COOH
2. Condensation The resulting silanol (B1196071) groups react with hydroxyl groups on the substrate. (HO)Si- + HO-Substrate → -Si-O-Substrate + H₂O
3. Cross-linking Adjacent hydrolyzed silane molecules condense with each other. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

Advanced Spectroscopic and Structural Characterization of Tetrakis Trifluoroacethoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For Tetrakis(trifluoroacethoxy)silane, a multi-nuclear approach is essential to probe the different atomic environments within the molecule.

A full NMR analysis of this compound would involve examining each NMR-active nucleus.

¹H NMR: The molecular structure of this compound lacks any hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to be devoid of any signals, showing only the residual solvent peak.

¹³C NMR: The ¹³C NMR spectrum should reveal two distinct carbon environments corresponding to the carbonyl carbon (C=O) and the trifluoromethyl carbon (CF₃). Due to the symmetry of the molecule, assuming tetrahedral geometry around the silicon atom, only two signals are anticipated. The carbonyl carbon signal is expected to appear in the downfield region (δ ≈ 160-170 ppm) and would likely exhibit coupling to the adjacent fluorine atoms (a quartet, ²JCF). The trifluoromethyl carbon would also appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ ≈ 110-120 ppm.

¹⁹F NMR: This is a highly sensitive nucleus and would provide a clear signature for the compound. All twelve fluorine atoms are chemically equivalent due to the free rotation of the trifluoroacetate (B77799) groups. Therefore, a single sharp singlet is expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a CF₃ group attached to a carbonyl, typically in the range of δ ≈ -70 to -80 ppm relative to a standard like CFCl₃.

Table 1: Expected NMR Spectroscopic Data for this compound Note: These are predicted values based on chemical principles, as comprehensive experimental data is not widely published.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant
¹H N/A N/A N/A
¹³C (C=O) 160 – 170 Quartet (q) ²JCF
¹³C (CF₃) 110 – 120 Quartet (q) ¹JCF
¹⁹F -70 – -80 Singlet (s) N/A

Dynamic NMR (DNMR) studies could provide insight into intramolecular exchange processes, such as the rotation around the Si-O or O-C bonds. By acquiring spectra at variable temperatures, it would be possible to determine the energy barriers associated with these rotational processes. If the rotational barrier is sufficiently high, cooling the sample might lead to the broadening and eventual splitting of the ¹⁹F or ¹³C NMR signals, indicating a loss of chemical equivalence on the NMR timescale. However, for a molecule with relatively free rotation like this, such dynamic processes are typically fast, and distinct conformers are often not observable even at low temperatures. No specific DNMR studies on this compound are currently available in the literature.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by several strong absorption bands. The most prominent would be the C=O stretching vibration (νC=O), which is anticipated at a high frequency (likely >1750 cm⁻¹) due to the strong inductive electron-withdrawing effect of the CF₃ group. Strong, broad bands corresponding to the C-F stretching vibrations (νC-F) would be visible in the 1300-1100 cm⁻¹ region. The Si-O stretching vibrations (νSi-O) would also give rise to strong absorptions, typically found in the 1100-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch would also be present, symmetric vibrations are often more intense in Raman spectra. The symmetric stretching of the Si-O bonds might be particularly prominent.

Table 2: Principal Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carbonyl Stretch C=O >1750 Strong Medium-Strong
C-F Stretch C-F 1300 – 1100 Very Strong Weak
Si-O Stretch Si-O 1100 – 900 Strong Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass ≈ 480.1 g/mol ), the molecular ion peak [M]⁺ may be observed, although it could be weak or absent in electron ionization (EI) due to the molecule's lability.

The fragmentation pattern would be key to confirming the structure. Likely fragmentation pathways would include:

Loss of a trifluoroacethoxy radical (•OCOCF₃), leading to a prominent fragment ion [Si(O₂CCF₃)₃]⁺.

Loss of a trifluoroacetyl radical (•COCF₃) followed by rearrangement.

Cleavage of a C-C bond to lose a •CF₃ radical.

Further sequential losses of trifluoroacethoxy groups from the primary fragments.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion or adducts, such as [M+Na]⁺.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide exact data on:

The coordination geometry around the central silicon atom, which is expected to be tetrahedral.

Precise Si-O, O-C, C-C, and C-F bond lengths and angles.

The conformation of the trifluoroacethoxy ligands.

The intermolecular packing and interactions within the crystal lattice.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the volatility that might be imparted by the fluorine atoms, GC could be a viable technique for purity assessment, likely using a mass spectrometer (GC-MS) as the detector to confirm the identity of the eluted peak.

High-Performance Liquid Chromatography (HPLC): HPLC offers another route for purification and analysis, particularly if the compound has limited thermal stability. Reverse-phase HPLC with a suitable organic/aqueous mobile phase could be employed.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and simple method for monitoring the progress of reactions involving the synthesis or modification of the compound.

Specific, optimized chromatographic methods for the analysis of this compound have not been detailed in the scientific literature, but standard method development protocols would be applicable.

Theoretical and Computational Studies of Tetrakis Trifluoroacethoxy Silane

Quantum Chemical Calculations of Electronic Structure and Bonding

For a molecule like Tetrakis(trifluoroacethoxy)silane, a key area of interest would be the nature of the silicon-oxygen bonds and how they are influenced by the electron-withdrawing trifluoroacetate (B77799) groups. The high electronegativity of the fluorine atoms is expected to have a significant impact on the electron density around the central silicon atom.

In related silane (B1218182) molecules, the electrostatic potential (ESP)-mapped molecular van der Waals surface is used to visualize the electron distribution. For instance, in silane (SiH₄), the global maximum of +17.86 kcal/mol is found on the silicon atom, indicating a positive region, while the global minima of -0.69 kcal/mol are located on the hydrogen atoms. nih.gov A similar analysis for this compound would likely show a highly electron-deficient silicon center due to the strong inductive effect of the four trifluoroacethoxy ligands.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Si-H Bonds in Various Silanes

CompoundBDE (Si-H) in kcal/mol
Silane (SiH₄)91.7
Methylsilane92.7
Dimethylsilane (DMS)93.5
Trimethylsilane (TrMS)94.7
Data from a comparative theoretical study on H-abstraction reactions. nih.gov

This table illustrates how substituents on the silicon atom influence bond strengths. For this compound, the Si-O bond strength would be a primary focus of quantum chemical calculations.

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reactivity of molecules like this compound. DFT calculations can predict various properties, including reaction energies, activation barriers, and the geometries of transition states.

For this compound, DFT could be employed to study its hydrolysis, a common reaction for silyl (B83357) esters. The calculations would model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate (the transition state), and the subsequent cleavage of a silicon-oxygen bond to release trifluoroacetic acid.

In a study of related compounds, the barrier energies for H-abstraction from silanes were calculated using DFT. These calculations revealed that the barrier energies for reactions with a hydrogen atom are significantly lower than for their alkane counterparts, indicating higher reactivity. nih.gov A similar approach for this compound could predict its reactivity towards various nucleophiles and electrophiles.

Table 2: Calculated Barrier Energies for H-Abstraction from Silane and Methane

ReactionBarrier Energy (kcal/mol)
SiH₄ + H → SiH₃ + H₂Lower than CH₄ + H
SiH₄ + CH₃ → SiH₃ + CH₄Lower than CH₄ + CH₃
Qualitative comparison from a theoretical investigation. nih.gov

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solvent. By simulating the movements of atoms and molecules over time, MD can provide insights into solvation, aggregation, and conformational dynamics.

For this compound, MD simulations could be used to understand how it interacts with different solvents. The simulations would model the solvent molecules surrounding the silane, revealing information about the solvation shell structure and the energetics of solvation. This is particularly relevant for understanding its reactivity in solution.

MD simulations have been used to study the behavior of other silane molecules. For example, simulations of alkylsilane films on silica (B1680970) substrates have been used to examine their frictional behavior. arizona.edu In another study, MD simulations were used to investigate the toughening mechanism of 3-(aminopropyl)triethoxysilane (3-APTES) in calcium-silicate-hydrate (CSH) structures, showing how the silane enhances the material's properties at the molecular level. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For this compound, DFT calculations could be used to predict its vibrational frequencies. The calculated IR spectrum would show characteristic peaks for the C=O, C-F, and Si-O stretching and bending modes. Comparing these predicted frequencies with an experimental IR spectrum would help to confirm the molecular structure and the accuracy of the computational method.

Computational Modeling of Reaction Mechanisms

Computational modeling is invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the lowest energy reaction pathway.

A key reaction of this compound would be its use as a reagent in organic synthesis, for example, in acylation reactions. Computational modeling could be used to investigate the mechanism of such a reaction. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate.

For instance, the reaction of an alcohol with this compound to form a trifluoroacetate ester could be modeled. The calculations would likely show a mechanism involving nucleophilic attack of the alcohol oxygen on the silicon atom, followed by the departure of a trifluoroacetate group. The trifluoroacetate would then acylate the alcohol. Studies on the use of triethylsilane with trifluoroacetic acid for reductions provide a basis for understanding the types of reactive intermediates that can be modeled. researchgate.net

Applications in Materials Science and Engineering

Precursor for Silica-Based Materials via Sol-Gel Processing

The sol-gel process is a versatile, low-temperature chemical method for synthesizing silica-based materials by converting molecular precursors into a gel-like network. mdpi.com The process generally involves two primary stages: hydrolysis and condensation of a silane (B1218182) precursor, such as an alkoxysilane, in the presence of a catalyst. mdpi.comnih.govyoutube.com

While common precursors include tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), the fundamental reactions involve the hydrolysis of the precursor's alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. nih.govresearchgate.net These silanols then undergo condensation reactions with each other to form siloxane (Si-O-Si) bridges, building a cross-linked, three-dimensional network that constitutes the gel. nih.govrsc.org The reaction conditions, such as the type of catalyst, solvent, and temperature, significantly influence the final microstructure of the material. researchgate.net

In this context, Tetrakis(trifluoroacetoxy)silane could serve as a precursor for silica (B1680970) gels. The trifluoroacetoxy groups are expected to undergo hydrolysis to form silanol groups and trifluoroacetic acid as a byproduct. The subsequent condensation of these silanols would lead to the formation of a silica network. The rate of hydrolysis and condensation would likely differ from that of traditional alkoxysilanes due to the different nature of the trifluoroacetoxy leaving group, potentially allowing for tailored gel structures and porosities. The in-situ generation of an acidic environment from the trifluoroacetic acid byproduct could also self-catalyze the process.

Table 1: Comparison of Common Sol-Gel Precursors

Precursor Name Chemical Formula Leaving Group Key Features in Sol-Gel Processing
Tetraethoxysilane (TEOS) Si(OC₂H₅)₄ Ethoxy Widely used, moderate reactivity, produces ethanol (B145695) as a byproduct. mdpi.comnih.gov
Methyltrimethoxysilane (MTMS) CH₃Si(OCH₃)₃ Methoxy Forms hybrid organic-inorganic materials, introduces methyl groups. researchgate.netmdpi.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications for Thin Film Fabrication

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key technologies for fabricating thin, uniform films on substrates, which are crucial for semiconductor devices and optical coatings. snu.ac.kr These processes rely on volatile chemical precursors that decompose or react on a heated substrate surface to deposit the desired material. For silica (SiO₂) films, various silicon precursors are used, including silane (SiH₄), aminosilanes, and chlorides, often in combination with an oxygen source like ozone (O₃) or an oxygen plasma. snu.ac.krkyoto-u.ac.jptue.nl

ALD is a subtype of CVD based on self-limiting surface reactions, where the precursor and reactant are introduced sequentially. nih.gov This allows for precise, layer-by-layer control of film thickness. The choice of precursor is critical, affecting deposition temperature, growth rate, and film quality. tue.nlresearchgate.net For instance, aminosilane (B1250345) precursors have been investigated for low-temperature ALD of high-quality SiO₂ films due to their high reactivity toward surface hydroxyl groups. tue.nl Similarly, higher-order silanes like tetrasilane are explored for their ability to deposit crystalline silicon at lower temperatures. researchgate.net

Tetrakis(trifluoroacetoxy)silane, with its molecular formula C₈F₁₂O₈Si, possesses volatility that could make it a suitable precursor for CVD or ALD processes. intlab.org When introduced into a deposition chamber, it could be used to grow silica thin films, potentially at different temperature regimes compared to traditional precursors. The trifluoroacetoxy ligands would be released during the deposition, and their clean decomposition and removal would be critical to achieving high-purity SiO₂ films. Its reactivity and adsorption characteristics on the substrate would determine its suitability for self-limiting ALD cycles.

Table 2: Research Findings on Silicon Precursors for ALD/CVD of SiO₂ Films

Precursor Oxidant Deposition Method Temperature Range (°C) Growth Rate (nm/cycle) Reference
Tetrakis(ethylamino)silane Ozone (O₃) ALD 325 - 514 0.17 - 0.21 nih.govelsevierpure.com
Tris(dimethylamino)silane Ozone (O₃) ALD Room Temperature ~0.1 (estimated) researchgate.net

Surface Modification and Interfacial Adhesion Enhancement

Silane coupling agents are organosilicon compounds used to promote adhesion and compatibility at the interface between inorganic materials (like glass, metals, or silica) and organic polymers. tcichemicals.comresearchgate.net These molecules typically have two different types of reactive groups: a hydrolyzable group (like alkoxy or acetoxy) that bonds to the inorganic substrate, and an organofunctional group that interacts with the polymer matrix. tcichemicals.com The hydrolyzable groups react with surface hydroxyls on the inorganic material to form stable covalent bonds (e.g., Si-O-Substrate), while the organic tail becomes entangled with or reacts with the polymer, effectively creating a chemical bridge across the interface. zmsilane.comresearchgate.net

Fluorinated silanes, or fluoroalkylsilanes, are a specific class used for surface modification to create low-energy surfaces. sinosil.com These surfaces exhibit hydrophobic and oleophobic properties, leading to applications in anti-fouling, easy-to-clean, and anti-graffiti coatings. mdpi.comsinosil.com The presence of C-F bonds significantly lowers the surface free energy. tekstilec.si

Tetrakis(trifluoroacetoxy)silane can be utilized for surface modification. Upon hydrolysis, its trifluoroacetoxy groups can react to form silanol groups, which can then condense with hydroxyl groups present on the surface of various substrates. This process would anchor a silica-like layer to the surface. While it lacks a non-hydrolyzable organic tail typical of traditional coupling agents, the fluorinated nature of its leaving groups could modify the surface chemistry. The primary application would likely be to deposit a thin silica or fluorinated silica layer, which could alter surface properties such as wettability and chemical reactivity, thereby improving interfacial adhesion for subsequent coating layers.

Role in Advanced Ceramics and Coatings Development

Silanes and silicones play a crucial role in the development of advanced ceramics and high-performance coatings. zmsilane.com In ceramics, they can act as binders, improve the dispersion of ceramic powders, and enhance the mechanical properties of the final product by modifying the ceramic matrix. zmsilane.com In coatings, silanes are used as crosslinkers, adhesion promoters, and precursors for creating protective films. paint.orggoogle.com Hydrolyzable organofunctional silanes, for example, can crosslink polymer resins in coatings to improve properties like mar resistance and durability. paint.org

Silane-based sol-gel coatings are widely used to provide corrosion resistance, particularly for metals like magnesium and aluminum alloys. nih.govmdpi.com These coatings form a dense, cross-linked Si-O-Si network that acts as a physical barrier to corrosive agents. nih.gov The incorporation of different precursors, such as fluoroalkylsilanes, can enhance these properties by adding hydrophobicity. mdpi.com

Tetrakis(trifluoroacetoxy)silane can serve as a valuable precursor in this domain. As a source of silica, it can be used in sol-gel formulations to create purely inorganic, ceramic-like coatings with high thermal stability. The presence of fluorine in the precursor molecule could potentially be incorporated into the final coating, imparting enhanced chemical resistance or low surface energy properties. Its use as a binder in ceramic processing or as a component in hybrid organic-inorganic coatings could lead to materials with tailored thermal and mechanical characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.